5-(Dimethylamino)pentanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSNVLEDLCWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 5-(Dimethylamino)pentanoic Acid
The preparation of this compound can be achieved through several established routes, broadly categorized as direct synthesis approaches and derivatization from precursor molecules.
A prevalent laboratory-scale method for synthesizing this compound involves the direct reaction of a pentanoic acid derivative with dimethylamine (B145610). One common strategy is reductive amination. This can be accomplished using reagents such as formic acid and formaldehyde (B43269) in a microwave-assisted reaction, typically at 110°C for a duration of 20 to 120 minutes. Following the reaction, purification is often carried out by recrystallization from a solvent mixture like methanol (B129727) and diethyl ether. The free acid can then be converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, which enhances its stability and solubility for storage and subsequent applications.
| Reagent/Condition | Purpose | Typical Parameters |
| Pentanoic acid derivative | Starting material | --- |
| Dimethylamine | Source of the amino group | --- |
| Formic acid (88%) / Formaldehyde | Reducing agent and carbon source | --- |
| Microwave irradiation | Reaction activation | 100 W, 110°C |
| Methanol/Diethyl ether | Purification by recrystallization | --- |
| Concentrated HCl | Salt formation | --- |
An alternative synthetic strategy involves a multi-step process starting from halogenated pentanoic acid derivatives. This approach can be adapted for the synthesis of this compound and involves the following general steps:
Esterification: A halogenated pentanoic acid is reacted with an alcohol to form the corresponding ester.
Nucleophilic Substitution: The halogenated ester then undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group.
Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield the desired this compound.
Another related method utilizes L-glutamic acid as a starting material in a bio-based approach. This involves the esterification of glutamic acid followed by oxidative decarboxylation to yield a derivative that can be further modified to the target compound.
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods.
While this compound itself is achiral, the principles of stereoselective synthesis become crucial when it is used as a building block for chiral molecules. For instance, the synthesis of certain complex natural products and pharmaceuticals requires precise control over the stereochemistry of intermediates. researchgate.netjst.go.jp Asymmetric synthesis from α-amino acids like (S)-pyroglutamic acid has been explored to create chiral scaffolds. jst.go.jp Methods such as asymmetric hydrogenation and the use of chiral auxiliaries are employed to introduce specific stereocenters. google.commdpi.com For example, the stereoselective reduction of a ketone to a specific alcohol enantiomer is a key step in the synthesis of some pharmaceutical agents. mdpi.com
The development of novel reagents and catalytic systems is key to advancing the synthesis of compounds like this compound and its derivatives. For instance, the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) facilitates the formation of ester linkages. researchgate.netrsc.org In peptide synthesis, coupling reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are used to form amide bonds. tandfonline.comacs.org
Catalytic systems also play a significant role. For example, palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds, and various metal catalysts are employed in hydrogenation reactions. rsc.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. rsc.org
Derivatization Chemistry of this compound
The bifunctional nature of this compound allows for a wide range of derivatization reactions at both the carboxylic acid and the dimethylamino moieties.
The carboxylic acid group can be converted into various derivatives:
Esters: Esterification with alcohols in the presence of an acid catalyst produces the corresponding esters, such as ethyl 5-(dimethylamino)pentanoate.
Amides: Reaction with amines, often activated by coupling reagents, yields amides. ontosight.ainih.gov
Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for forming esters and amides.
The dimethylamino group can also undergo various transformations:
Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts.
Oxidation: The dimethylamino group can be oxidized to N-oxide derivatives.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, two fundamental transformations for modifying its polarity, lipophilicity, and biological interactions.
Esterification: Ester derivatives are commonly synthesized by reacting this compound with an alcohol under acidic conditions or by using coupling agents. For instance, the ethyl ester of a related compound, 2-acetyl-5-(dimethylamino)pentanoic acid, is formed through the reaction of the parent acid with ethanol (B145695) using an acid catalyst, typically under reflux conditions. A more general approach involves the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net This method facilitates the formation of an ester bond with various alcohols, including long-chain alcohols like dodecanol. researchgate.net
Another synthetic strategy proceeds via an intermediate bromo ester. This pathway involves the coupling of a bromo acid with an alcohol, followed by a nucleophilic substitution of the bromine atom with dimethylamine to install the amino group. researchgate.net This multi-step process can offer advantages in terms of yield and ease of purification. researchgate.net Research has led to the synthesis of various ester derivatives, such as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate and ethyl 2-acetyl-5-(dimethylamino)pentanoate. epa.govnih.gov
Amidation: The synthesis of amides from this compound is crucial for creating peptidomimetics and other complex molecules. Standard peptide coupling reagents are effective for this transformation. Reagents like Benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP) are used in conjunction with bases such as N,N-dimethylaminopyridine (DMAP) to facilitate amide bond formation with various amines. google.com
More recent, greener methodologies utilize catalysts to promote the dehydrative condensation of carboxylic acids and amines. acs.org Boron-based organocatalysts, for example, have proven effective for a wide range of substrates, converting the initial acid-base salt into the final amide product under milder conditions than traditional methods that require high temperatures. acs.org This catalytic approach represents a more cost-effective and environmentally friendly route to amide synthesis. acs.org The acylation of N,N-dimethylaminoalkylamines with pentanoic acid derivatives is another documented method for producing the corresponding aminoamides. researchgate.net
Table 1: Examples of Ester and Amide Derivatives of this compound This table is interactive. You can sort and filter the data.
| Derivative Name | Molecular Formula | Class | Synthetic Method Highlight | Reference |
|---|---|---|---|---|
| Ethyl 2-acetyl-5-(dimethylamino)pentanoate | C₁₁H₂₁NO₃ | Ester | Acid-catalyzed esterification with ethanol. | |
| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | C₉H₁₇NO₃ | Ester | Not specified. | epa.govnih.gov |
| Dodecyl 6-(dimethylamino)hexanoate* | C₂₀H₄₁NO₂ | Ester | Carbodiimide (DCC) coupling or via bromo-ester intermediate. | researchgate.net |
| 5-Dimethylamino-pentanoic acid {4-[3-(3-bromo-4-tert-butyl-benzoyl)-thioureido]-phenyl}-amide | C₂₅H₃₃BrN₄O₂S | Amide | Not specified. | nih.gov |
| General Amides | Varies | Amide | Catalytic dehydrative condensation (e.g., Boron-based catalysts). | acs.org |
| General Amides | Varies | Amide | Peptide coupling agents (e.g., PyBOP, DMAP). | google.com |
Note: Dodecyl 6-(dimethylamino)hexanoate is a close structural analog (hexanoic vs. pentanoic acid).
Modifications at the Amino Group
The tertiary dimethylamino group is a key site for chemical modification, influencing the compound's basicity, steric profile, and potential for intermolecular interactions.
Oxidation and Reduction: The nitrogen atom and adjacent carbons are susceptible to oxidation and reduction reactions. The dimethylamino group can be oxidized to form nitro or hydroxylamine (B1172632) derivatives using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions. Selective oxidation of the carbon backbone adjacent to the amino group can also be achieved.
Conversely, while the tertiary amine is relatively stable to many reducing agents, specific conditions can alter it. For example, catalytic hydrogenation (H₂/Pd) under high pressure can reportedly convert the dimethylamino group into a primary amine. It is more common, however, to see reductions focused on the carboxylic acid moiety. Reagents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol while leaving the dimethylamino group intact, yielding 5-(dimethylamino)pentanol.
Substitution: The dimethylamino group itself can be the target of substitution reactions, allowing for its replacement with other functional groups under appropriate conditions, further diversifying the molecular scaffold.
Table 2: Selected Oxidation and Reduction Reactions This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Acidic | 5-Nitropentanoic acid | 72 | |
| Oxidation | CrO₃/AcOH | Acetic Acid | 5-Oxopentanoic acid | 65 | |
| Reduction of Carboxylic Acid | LiAlH₄ | THF | 5-(Dimethylamino)pentanol | - | |
| Reduction of Amino Group | H₂/Pd | High Pressure | 5-Aminopentanoic acid | - |
Formation of Complex Hybrid Molecules
This compound and its derivatives serve as valuable linkers or foundational scaffolds for the construction of complex hybrid molecules, often designed to interact with biological targets.
This strategy involves combining the pentanoic acid framework with other pharmacologically active moieties to create novel multifunctional drugs. For example, research into cancer therapeutics has focused on creating hybrid molecules that merge a sulfur-containing compound with structures known to inhibit transcription factors like STAT3 and NF-κB. unimi.it In these designs, a pentanoic acid derivative can act as the linker connecting the two active parts.
In the field of neurodegenerative disease research, a hybrid of curcumin (B1669340) and melatonin, specifically 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, has been synthesized to address Alzheimer's-like pathology. sci-hub.se Similarly, derivatives such as pentanoic acid, 5-dimethylamino-2-(4-oxo-2-thiazolidinylidene)-, ethyl ester have been synthesized and investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai
The compound can also be built into more elaborate structures for specific biochemical purposes. The synthesis of 2-Amino-5-(3-(2-(dimethylamino)ethyl)guanidino)pentanoic acid demonstrates its use as a backbone for creating potent inhibitors of enzymes like nitric oxide synthase (NOS). rsc.org Furthermore, attaching bulky substituents, as seen in 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid, creates haptens used in immunological studies to generate specific antibodies. These examples underscore the utility of this compound as a versatile component in medicinal chemistry for developing complex and targeted molecules. unimi.it
Spectroscopic and Analytical Characterization in Advanced Research
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(Dimethylamino)pentanoic acid, confirming its carbon skeleton and the position of its functional groups. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's connectivity.
In ¹H NMR analysis, the protons on the carbon adjacent to the nitrogen atom and the carboxylic acid group exhibit characteristic chemical shifts. The signals for the methylene (B1212753) groups along the pentanoic acid backbone typically appear as multiplets in the δ 1.5–2.5 ppm range, while the methyl groups of the dimethylamino function are expected around δ 2.2–2.8 ppm. The acidic proton of the carboxylic acid is often broad and its position is highly dependent on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region (δ 170-180 ppm). The carbons of the pentyl chain and the dimethylamino group resonate at higher fields. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | - | ~178 |
| C2 (-CH₂-) | ~2.30 (t) | ~34 |
| C3 (-CH₂-) | ~1.65 (p) | ~22 |
| C4 (-CH₂-) | ~1.55 (p) | ~26 |
| C5 (-CH₂-N) | ~2.85 (t) | ~58 |
| N(CH₃)₂ | ~2.70 (s) | ~45 |
| Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary based on solvent and experimental conditions. (s=singlet, t=triplet, p=pentet). |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is critical for verifying the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. For C₇H₁₅NO₂, the expected exact mass is 145.1103 Da. nih.gov
Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides detailed structural information by breaking the molecule into characteristic fragment ions. The fragmentation of protonated this compound ([M+H]⁺, m/z 146.1179) is influenced by its two key functional groups. The fragmentation of N,N-dimethyl amino acids is known to be directed by the charge on the nitrogen atom. acs.org
Common fragmentation pathways for protonated aliphatic amino acids include the neutral loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO). researchgate.netresearchgate.net Specifically for the dimethylamino group, a characteristic fragmentation pathway is the neutral loss of dimethylamine (B145610) ((CH₃)₂NH). acs.org The study of these fragmentation patterns is crucial for distinguishing it from isomeric compounds and for its identification in complex mixtures.
Table 2: Predicted Key Fragment Ions for Protonated this compound ([M+H]⁺) in CID
| Fragment Ion (m/z) | Proposed Neutral Loss | Description |
| 128.1073 | H₂O | Loss of water from the carboxylic acid |
| 102.1019 | CO₂ | Loss of carbon dioxide (decarboxylation) |
| 101.1022 | (CH₃)₂NH | Loss of dimethylamine |
| 100.0917 | H₂O + CO | Sequential loss of water and carbon monoxide |
| 84.0913 | H₂O + CO₂ | Loss of water and carbon dioxide |
| Note: m/z values are calculated for the monoisotopic masses. |
Chromatographic Methodologies
Chromatographic methods are indispensable for the separation and quantification of this compound from various matrices, ranging from reaction mixtures to complex biological samples. The choice of technique depends on the sample complexity and the analytical objective.
Liquid Chromatography (LC) Techniques
Due to its high polarity, this compound is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.netnih.gov HILIC separates compounds based on their partitioning between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase. acs.org This technique is superior to traditional reversed-phase chromatography for retaining and separating highly polar compounds without the need for derivatization. nih.gov
Commonly used HILIC stationary phases include amide, zwitterionic, and unbonded silica (B1680970) columns. nih.gov The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing a volatile salt such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and ensure compatibility with mass spectrometry. acs.org
Table 3: Typical HILIC Method Parameters for Polar Amine Analysis
| Parameter | Typical Condition |
| Column | Amide- or Zwitterionic-based HILIC column (e.g., BEH Amide) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10-20 mM Ammonium Formate/Acetate in Water, pH 3.0-6.8 |
| Gradient | High %A to increasing %B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Source: General conditions compiled from multiple studies. nih.govacs.org |
Gas Chromatography (GC) Applications
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar -COOH and amine functional groups. Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govresearchgate.net
Common derivatization strategies for amino acids include silylation and acylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active protons on the carboxylic acid and any N-H groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. mdpi.com Alternatively, acylation using alkyl chloroformates, such as ethyl chloroformate (ECF), derivatizes both the amine and carboxylic acid moieties. nih.gov The resulting derivatives exhibit improved chromatographic behavior on standard non-polar or medium-polarity GC columns.
Table 4: Example Protocol for GC-MS Analysis via Ethyl Chloroformate Derivatization
| Step | Description |
| Derivatization | |
| Reagents | Ethyl Chloroformate (ECF), Pyridine, Ethanol (B145695), Chloroform |
| Procedure | React aqueous sample with ECF in an ethanol/pyridine medium. Extract the N-ethoxycarbonyl derivative with chloroform. |
| GC-MS Analysis | |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp ~70°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| MS Detection | Electron Ionization (EI), scanning from m/z 40-500 |
| Source: General protocol based on established methods for amino acid derivatization. nih.gov |
Hyphenated Techniques (e.g., LC-MS, HILIC-MS) for Complex Mixture Analysis
Hyphenated techniques, particularly HILIC coupled with mass spectrometry (HILIC-MS), provide a powerful platform for the comprehensive analysis of polar metabolites like this compound in complex biological matrices. nih.govacs.org This approach combines the excellent separation capability of HILIC for polar analytes with the high sensitivity and selectivity of MS detection.
In a typical HILIC-MS workflow, the effluent from the HILIC column is directed into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically generating protonated molecules [M+H]⁺ in positive ion mode. The high organic content of the HILIC mobile phase is advantageous as it facilitates efficient solvent desolvation and analyte ionization in the ESI source. acs.org
This method allows for the simultaneous analysis of numerous polar metabolites in a single chromatographic run. acs.org By using high-resolution mass spectrometry (HRMS), researchers can achieve accurate mass measurements for formula determination, while tandem MS (MS/MS) confirms structural identity through characteristic fragmentation patterns, even for low-abundance analytes in intricate samples like cell extracts or biofluids. acs.org
Table 5: Illustrative HILIC-MS/MS Parameters for Metabolite Profiling
| Parameter | Setting |
| LC System | UHPLC with HILIC column (e.g., Polymer-based mixed-amine) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 40 mM Ammonium Bicarbonate (pH 9.8) |
| Gradient | Linear gradient from 95% A to 50% A over ~15 min, then to 0% A |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan/dd-MS2 for non-targeted analysis |
| Collision Gas | Argon or Nitrogen |
| Source: Representative parameters from unified HILIC/AEX/MS methods. acs.org |
Mechanistic Studies and Reaction Pathways
Reaction Mechanism Elucidation for Synthetic Transformations
Understanding the mechanisms of the synthetic routes to and from 5-(Dimethylamino)pentanoic acid is crucial for optimizing reaction conditions and maximizing product yield and purity.
Reductive Amination: A primary route for the synthesis of this compound is the reductive amination of a precursor like 5-oxopentanoic acid with dimethylamine (B145610). The mechanism begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of the keto acid, forming an unstable hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a positively charged iminium ion. The reaction is completed by the reduction of this iminium ion, typically by a hydride-based reducing agent such as sodium borohydride, to yield the final tertiary amine product.
N-Oxidation: The tertiary amine functionality of this compound can be oxidized to its corresponding N-oxide. This transformation is generally achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). The mechanism involves the nucleophilic nitrogen atom of the dimethylamino group attacking the electrophilic oxygen atom of the oxidant. This process forms the N-O bond, resulting in the zwitterionic N-oxide, which has a positive formal charge on the nitrogen and a negative formal charge on the oxygen.
Intramolecular Cyclization (Lactam Formation): Under specific conditions, such as high heat or in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), this compound can undergo intramolecular cyclization to form a six-membered lactam. When using a reagent like DCC, the mechanism is initiated by the protonation of the DCC by the carboxylic acid. vaia.com This activates the carboxyl group, making it susceptible to nucleophilic attack. The intramolecular attack by the lone pair of the dimethylamino group on the activated carbonyl carbon leads to a tetrahedral intermediate. Subsequent rearrangement and elimination of the DCC-derived urea (B33335) byproduct yield the final lactam product. vaia.com Studies on similar ω-amino acids show that this intramolecular aminolysis is particularly favorable for forming five- to seven-membered rings. researchgate.net
| Synthetic Transformation | Typical Reagents | Key Mechanistic Steps |
| Reductive Amination | 5-Oxopentanoic acid, Dimethylamine, NaBH₄ | Formation of hemiaminal, dehydration to iminium ion, hydride reduction. |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | Nucleophilic attack of nitrogen on the electrophilic oxygen of the oxidant. |
| Intramolecular Cyclization | Heat or Coupling Agents (e.g., DCC) | Activation of carboxylic acid, intramolecular nucleophilic attack by the amino group, elimination. vaia.com |
Role in Enzyme-Catalyzed Reactions
The structural features of this compound and its derivatives allow them to interact with various enzymes, acting as either substrates or inhibitors.
As Enzyme Inhibitors: Derivatives of this compound have been identified as inhibitors of nitric oxide synthases (NOS). The mechanism of inhibition involves the binding of these derivatives to the active site of the NOS enzyme, which prevents the natural substrate, L-arginine, from binding and being converted to nitric oxide. rsc.org Similarly, studies on betaine-homocysteine S-methyltransferase (BHMT) have investigated inhibitors designed to mimic the transition state of the enzyme's substrates. In one study, a compound with a dimethylamino moiety separated from a sulfur atom by a four-carbon chain (structurally related to this compound) showed very weak inhibition, suggesting that while interaction is possible, the precise structure is crucial for potent activity. uab.edu
As Enzyme Substrates: While direct enzymatic conversion of this compound is not extensively documented, its structure suggests it could be a substrate for certain enzymes. For instance, peptidylglycine α-amidating monooxygenase (PAM), an enzyme that catalyzes the amidation of glycine-extended peptides, can also act on N-acylglycine derivatives. nih.gov The mechanism involves the oxidative cleavage of the C-terminal glycine, which is analogous to how an enzyme could potentially modify the carboxylic acid end of this compound. Furthermore, derivatives such as the ethyl ester of 2-acetyl-5-(dimethylamino)pentanoic acid are used to study enzyme-catalyzed reactions, where the compound can act as a substrate to form reactive intermediates within biochemical pathways. Carboxylic acid reductases (CARs) are another class of enzymes that could potentially act on this molecule, as they are known to catalyze the ATP-dependent conversion of ω-amino acids into lactams. researchgate.net
| Enzyme Class | Role of Compound/Derivative | Mechanistic Aspect |
| Nitric Oxide Synthase (NOS) | Inhibitor (Derivatives) | Competitive binding at the active site, preventing nitric oxide production. rsc.org |
| Betaine-Homocysteine S-Methyltransferase (BHMT) | Weak Inhibitor (Analogue) | Mimics the transition state, but with low binding affinity. uab.edu |
| Peptidylglycine α-amidating Monooxygenase (PAM) | Potential Substrate (Analogy) | Oxidative cleavage of the bond adjacent to the carboxyl group. nih.gov |
| Carboxylic Acid Reductase (CAR) | Potential Substrate | ATP-dependent formation of an acyl adenylate, followed by intramolecular aminolysis. researchgate.net |
Investigation of Intramolecular Interactions and Conformational Analysis
The flexibility of the five-carbon chain in this compound allows it to adopt various conformations, which are influenced by intramolecular interactions. A key interaction is the potential for an intramolecular hydrogen bond between the proton of the carboxylic acid group and the lone pair of electrons on the nitrogen of the dimethylamino group. This interaction can lead to the formation of a stable, pseudo-cyclic conformation.
Studies on similar amino acids using techniques like two-dimensional infrared spectroscopy have shown that the conformational equilibrium is highly dependent on the environment. vaia.comacs.org In non-polar solvents, the formation of a strong intramolecular hydrogen bond is often favored, stabilizing a folded, cyclic-like structure. acs.org In polar, hydrogen-bond-accepting solvents like water, this intramolecular bond is weaker as the molecule forms intermolecular hydrogen bonds with the solvent instead. The specific conformation of the molecule is critical as it dictates how it can interact with other molecules, such as the active sites of enzymes.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry serves as a powerful tool for gaining a deeper understanding of the mechanistic pathways and molecular properties of this compound.
Density Functional Theory (DFT): DFT calculations can be employed to model reaction mechanisms at the quantum level. For synthetic transformations, DFT can elucidate the structures and energies of reactants, transition states, and products. This allows for the calculation of activation barriers, providing a theoretical basis for reaction rates and pathways. For example, DFT could be used to map the energy profile of the intramolecular cyclization to form a lactam, confirming the most likely pathway. Studies on other aminocarboxylic acids have used DFT to understand how additives can promote reactions by neutralizing charged groups that would otherwise inhibit the desired transformation.
Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the preferred conformations in different solvents and the dynamics of intramolecular hydrogen bonding. mdpi.com Furthermore, MD simulations are invaluable for studying the interaction of the molecule with biological targets. By simulating the compound in the active site of an enzyme, researchers can predict binding modes, calculate binding free energies, and observe the conformational changes that occur upon binding. mdpi.comnih.gov These simulations provide dynamic insights that complement static experimental structures.
| Computational Method | Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways and electronic structure. | Transition state structures, activation energies, reaction thermodynamics. |
| Molecular Dynamics (MD) | Simulating molecular motion and intermolecular interactions. | Preferred conformations, binding modes with proteins, conformational changes upon binding. mdpi.comnih.gov |
Applications in Advanced Organic Synthesis
Asymmetric Synthesis and Chiral Catalysis
The application of 5-(dimethylamino)pentanoic acid in stereoselective reactions is an area of specialized interest. Since the molecule itself is not chiral, its direct use in asymmetric synthesis necessitates strategic modifications to impart stereochemical control.
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to guide the stereochemical outcome of a reaction. While derivatives of similar structures, such as those based on tert-butylsulfinyl groups, are known to be effective chiral auxiliaries for creating enantiomerically pure compounds, the direct role of this compound in this capacity is not extensively documented in widely available research. Its potential as a chiral building block is recognized, but specific examples of its application as a removable and effective chiral auxiliary in stereoselective transformations remain a niche area of study.
The development of chiral catalysts is fundamental to modern asymmetric synthesis. These catalysts, which are chiral molecules themselves, can direct a reaction to favor the formation of one enantiomer over another. The synthesis of effective chiral catalysts often involves complex ligands derived from chiral precursors like (S,S)-cyclohexanediamine or (R,R)-1,2-diphenylethylenediamine. A review of available scientific literature does not show significant evidence of chiral catalysts being designed or developed directly from this compound as the primary chiral source.
Building Block in Peptide and Peptidomimetic Synthesis
The dual functionality of this compound makes it a valuable building block in the synthesis of peptides and peptidomimetics. The carboxylic acid group can be activated, for example by conversion to an acid chloride with a reagent like thionyl chloride, allowing it to form an amide bond with the N-terminus of a peptide or an amino acid. Current time information in Bangalore, IN.google.com
A key application in this area is the derivatization of peptides. Research has shown that this compound can be coupled to the N-terminus or lysine (B10760008) side chains of peptides. google.com This modification is particularly useful in mass spectrometry-based proteomics. The presence of the terminal dimethylamino group, which is easily protonated, can help to direct fragmentation patterns during tandem mass spectrometry (MS/MS), potentially simplifying peptide sequencing. google.com
A 2014 study investigated the collisional fragmentation of several model peptides after they were derivatized with this compound. google.com The derivatization was achieved by activating the carboxylic acid with N-hydroxysuccinimide (NHS) and diisopropylcarbodiimide (DIC) and then reacting it with the amino groups of the peptides. google.com
Table 1: Model Peptides Derivatized with this compound for Fragmentation Analysis
| Peptide Sequence | Purpose in Study |
| NSILTETLHR | Model Peptide |
| LSLVPDSEQGEAILPR | Model Peptide |
| LSEPAELTDAVK | Model Peptide (contains lysine) |
| YGGFLR | Model Peptide |
| SVILLGR | Model Peptide |
This table is based on data from a study on peptide fragmentation control. google.com
Furthermore, the integration of non-standard amino acids like this compound is a hallmark of peptidomimetic design, where scientists aim to create molecules that mimic the structure and function of natural peptides but with enhanced stability or altered activity.
Precursor for Advanced Polymer Architectures (e.g., RAFT Agents)
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated method for synthesizing polymers with controlled molecular weights and complex architectures. This technique relies on a RAFT agent, also known as a chain transfer agent (CTA), to mediate the polymerization process. Common RAFT agents are typically organic compounds containing a thiocarbonylthio group (S=C(Z)S-R), such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.
The direct use of this compound as a precursor for these specific types of RAFT agents is not well-documented in the reviewed literature. The synthesis of a typical RAFT agent requires the incorporation of the critical thiocarbonylthio functionality, which is not an inherent feature of this compound.
However, monomers containing dimethylamino groups, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are widely used in RAFT polymerization. These monomers are valued for creating "smart" or responsive polymers that can react to changes in their environment, such as pH. While DMAEMA is structurally distinct from this compound, its use illustrates the importance of the dimethylamino functional group in the field of advanced polymer architectures.
Application in Analytical Derivatization for Enhanced Detection
Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, typically by enhancing its detectability. This compound serves as a derivatizing agent, particularly in the field of mass spectrometry. google.com
When analyzing peptides or other biomolecules, their ionization efficiency and fragmentation behavior in a mass spectrometer are critical for detection and characterization. Derivatizing a peptide with this compound introduces a basic dimethylamino group at the end of a flexible five-carbon chain. google.com This group readily accepts a proton, creating a fixed positive charge. This permanent charge can significantly enhance the signal intensity of the molecule in electrospray ionization mass spectrometry (ESI-MS).
Moreover, the location of this charge can influence how the molecule breaks apart during tandem mass spectrometry (MS/MS). By introducing a charge site away from the peptide backbone, it is possible to alter the fragmentation pathways, which can be leveraged to obtain more comprehensive sequence information. google.com This controlled fragmentation is a significant advantage for detailed structural elucidation of complex molecules. google.com
Exploration of Biological and Biomedical Research Applications
Role in Enzyme Inhibition Research
5-(Dimethylamino)pentanoic acid and its derivatives have been a subject of interest in enzyme inhibition research. The presence of both a carboxylic acid and a tertiary amine group allows for diverse interactions with enzyme active sites. For instance, derivatives of this compound have shown the ability to inhibit nitric oxide synthases by binding to their active sites, which has implications for modulating immune responses, vascular tone, and neurotransmission.
The core structure of this compound serves as a scaffold for developing more complex molecules with specific inhibitory activities. The dimethylamino group, in particular, can be crucial for the molecule's ability to interact with biological targets. Research has explored how modifications to this structure, such as creating branched alkylamino analogs, can alter the binding profiles and interactions with enzymes and receptors, including amino acid transporters.
Metabolomic Profiling Studies
Identification and Quantification in Biological Matrices
The identification and quantification of this compound and related compounds in biological samples are crucial for understanding their metabolic fate and potential biological roles. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for the analysis of metabolites in various biological matrices. nih.gov The sample preparation for such analyses typically involves steps like freeze-drying, grinding, and extraction with a solvent system, often a mixture of methanol (B129727) and water, to ensure efficient recovery of the target analytes. nih.gov In some studies, 2-amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid, a related compound, has been identified in human blood. hmdb.ca
Implications in Cellular Metabolism Research
The study of compounds like this compound contributes to the broader understanding of cellular metabolism. As an amino fatty acid, it can participate in or influence various metabolic pathways. nih.gov For instance, research into pentanoic acid derivatives is being conducted to understand their role in enzyme-catalyzed reactions and metabolic pathways. The degradation pathways of related ester compounds can be characterized through metabolic profiling by incubating them with microbial populations and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Development of Fluorescent Probes and Labels
Design and Synthesis of Fluorescent Derivatives
The unique chemical structure of this compound and its analogs makes them valuable starting points for the synthesis of fluorescent probes. These probes are designed to study biological processes with high sensitivity and specificity. The synthesis often involves coupling the amino group of a pentanoic acid derivative with a fluorescent dye. acs.orgnih.gov For example, a common strategy is to react an amine-functionalized derivative with an N-hydroxysuccinimide (NHS) ester of a fluorophore, such as fluorescein (B123965) or its derivatives. acs.orgnih.gov
Another approach involves the incorporation of environmentally sensitive fluorophores, like dansyl groups, into molecules containing a pentanoic acid backbone. mdpi.com The synthesis of these derivatives requires careful control of reaction conditions and purification steps to obtain the desired fluorescent probe with high purity. mdpi.commdpi.com
Applications in Biomolecular Imaging and Sensing
Fluorescent derivatives of this compound and related structures have found applications in biomolecular imaging and sensing. These probes can be used to label and visualize specific biomolecules, such as proteins and nucleic acids, within cells and tissues. core.ac.ukacs.org The fluorescence properties of these probes, such as their emission wavelength and quantum yield, are critical for their effectiveness in imaging applications. acs.orgrsc.org
For instance, fluorescently labeled peptides containing derivatives of pentanoic acid can be used to study protein-protein interactions and for targeted cancer imaging. acs.orgacs.org The development of "turn-on" fluorescent ligands, where fluorescence is enhanced upon binding to a specific target, is a particularly valuable application. acs.org Furthermore, enzyme-activatable fluorescent probes, which become fluorescent after a specific enzymatic reaction, have been designed using azobenzene-containing polymers, demonstrating the versatility of these chemical scaffolds in creating sophisticated tools for biological research. d-nb.info
Coordination Chemistry with Transition Metals for Biological Systems
The molecular structure of this compound, featuring both a carboxylate group and a tertiary amine, makes it a candidate for acting as a ligand in coordination chemistry. Transition metals are central to many biological processes, and their ability to form coordination complexes is key to their function. libretexts.org Ligands, which are molecules or ions that donate electron pairs to a central metal ion, can be of various types, and the presence of both an oxygen donor in the carboxylate group and a nitrogen donor in the dimethylamino group gives this compound the potential to act as a chelating agent. libretexts.org
In coordination complexes, the central metal ion acts as a Lewis acid (electron acceptor), while the ligand acts as a Lewis base (electron donor). libretexts.org Research on analogous compounds, such as 2,5-diamino-2-(difluoromethyl)pentanoic acid, has shown that the ligand coordinates with transition metal ions like Copper(II), Cobalt(II), and Nickel(II) through a carboxylate oxygen atom and an amino group nitrogen atom. researchgate.net This suggests that this compound could potentially form stable complexes with biologically relevant transition metals. The formation of such metal complexes can significantly alter the lipophilicity and permeability of the organic molecule, potentially enhancing its biological activity and ability to cross cell membranes. researchgate.net The specific geometry of these potential complexes (e.g., octahedral or tetrahedral) would depend on the specific metal ion and reaction conditions. researchgate.net
Potential as Building Blocks for Investigational Therapeutics
This compound is recognized as a versatile intermediate and building block in organic synthesis for creating more complex, biologically active molecules. Its bifunctional nature allows it to be incorporated into larger molecular scaffolds, serving as a precursor for various investigational compounds. The development of derivatives from a core structure is a common strategy in medicinal chemistry to enhance efficacy and target specificity.
The pentanoic acid scaffold has been explored in the development of new antimicrobial agents. Research into derivatives of closely related structures has provided insights into their potential antimicrobial effects. A study on aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol, an alcohol derivative of this compound, evaluated their antimicrobial activity against various bacteria and fungi. nih.gov
The findings indicated that modifying the core structure can significantly impact biological activity. For instance, the study compared the open-chain esters with their cyclic analogs, finding that the cyclic derivatives were generally more potent. nih.gov This highlights the importance of the compound's three-dimensional structure in its interaction with microbial targets.
Comparative Antimicrobial Activity of Related Compounds
| Compound Type | Relative Activity | Key Finding | Source |
|---|---|---|---|
| Aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol (Open-Chain) | Baseline Activity | Demonstrated antimicrobial properties against various pathogens. | nih.gov |
| Aromatic esters of 3-dimethylamino-1-(2-phenylcyclohexyl)-1-propanol (Cyclic Analogs) | Approximately 2x the activity of the open-chain series | The o-chlorophenyl ester showed pronounced activity against three pathogenic fungi at ~10 ppm. | nih.gov |
This structure-activity relationship study underscores that while the 5-(dimethylamino)pentyl backbone provides a foundation, cyclization and substitution are key strategies for enhancing antimicrobial potency. nih.gov Further research has shown that other pentanoic acid derivatives, when functionalized with groups like furan, can exhibit significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov
This compound and its derivatives present potential avenues for anti-inflammatory research. The compound has been noted for its ability to inhibit nitric oxide synthases (NOS), enzymes that produce nitric oxide, a molecule implicated in inflammatory processes. By inhibiting NOS, such compounds could help reduce inflammation.
The development of novel anti-inflammatory agents often involves creating hybrid molecules that target multiple inflammatory mediators. nih.gov For instance, inhibitors of enzymes like cyclooxygenase (COX) or signaling proteins like Tumor Necrosis Factor-α (TNF-α) are major targets in anti-inflammatory drug design. nih.govacs.org The this compound structure could serve as a scaffold to be combined with other pharmacophores, such as a phthalimide (B116566) group (a TNF-α inhibitor), to create hybrid compounds with potential synergistic effects against chronic inflammation. nih.gov
The compound itself has been reported to exhibit antioxidant properties that may help protect against cellular damage caused by oxidative stress. Oxidative stress is linked to a variety of pathological conditions, and compounds that can mitigate its effects are of significant therapeutic interest. nih.gov
The mechanism of action for related amino acids, such as 5-aminolevulinic acid (5-ALA), involves the activation of the Nrf2/heme oxygenase-1 (HO-1) system, which provides cytoprotection through its antioxidant effects. nih.gov It is plausible that this compound could function via similar pathways. Furthermore, its role as a building block is relevant here, as it can be hybridized with other molecules known for their antioxidant activity, such as coumarins or lipoic acid, to create novel conjugates with potentially enhanced anti-inflammatory and antioxidant profiles. nih.gov
Future Research Directions and Challenges
Novel Synthetic Routes for Sustainable Production
The development of environmentally friendly and efficient synthesis methods for 5-(Dimethylamino)pentanoic acid is a key area of research. Traditional methods are being re-evaluated to reduce waste and the use of hazardous materials.
Current research is exploring greener synthetic pathways. One common laboratory-scale synthesis involves the reductive amination or Mannich-type reaction of pentanoic acid and dimethylamine (B145610), sometimes using a microwave reactor with formic acid and formaldehyde (B43269). Efforts are underway to optimize these reactions by using greener solvents and catalysts to improve yield and reduce environmental impact. The use of renewable starting materials and biocatalysis are promising avenues for creating more sustainable production methods.
| Synthesis Aspect | Laboratory Scale Details | Industrial Scale Considerations | Key Challenges |
| Starting Materials | Pentanoic acid, dimethylamine, formaldehyde. | Bulk quantities of high-purity reagents are necessary. | Sourcing renewable feedstocks. |
| Reaction Conditions | Microwave-assisted, 100 W, 110°C, 20–120 minutes. | Scalable and energy-efficient reactor design. | Optimizing for continuous flow processes. |
| Purification | Recrystallization using methanol (B129727) and diethyl ether. | Developing cost-effective, large-scale purification techniques. | Minimizing solvent waste. |
Advanced Computational Modeling and Simulations
Advanced computational tools are becoming indispensable for accelerating research into this compound. These methods provide deep insights into the molecule's behavior and interactions at a molecular level.
Computational studies, such as Time-Dependent Density Functional Theory (TDDFT), can predict the reactivity of the dimethylamino group in different chemical environments. Molecular modeling allows for the simulation of interactions between this compound and biological targets like enzymes and receptors. This can help in understanding its mechanism of action and in designing new derivatives with enhanced activity. Combining computational predictions with experimental techniques like high-throughput screening can significantly speed up the discovery process.
Broadening Scope of Biological Applications
While some biological activities of this compound and its derivatives are known, researchers are actively exploring a wider range of potential applications. The unique structure of the compound, featuring both a tertiary amine and a carboxylic acid, makes it a versatile building block for new therapeutic agents. cymitquimica.com
Derivatives of this compound have been investigated for several therapeutic purposes. For instance, some derivatives act as inhibitors of nitric oxide synthases (NOS), which could be beneficial in modulating immune responses and neurotransmission. There is also interest in its potential as an intermediate for synthesizing drugs and as an ingredient in cosmetics to promote skin penetration. biosynce.com Research is also exploring the antimicrobial and anticancer properties of related compounds, suggesting that derivatives of this compound could be valuable in these areas as well. ontosight.ai
Integration with High-Throughput Screening Methodologies
To efficiently explore the vast potential of this compound, its integration with high-throughput screening (HTS) is crucial. HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activities.
The development of diverse chemical libraries based on the this compound scaffold is a key strategy. By creating a variety of analogs and derivatives, researchers can systematically explore how structural modifications affect biological activity. mdpi.com Pairing these libraries with HTS assays can accelerate the identification of lead compounds for drug discovery. For example, HTS can be used to screen for inhibitors of specific enzymes or to identify compounds with antimicrobial or anticancer effects. nih.gov The development of robust and automated HTS methods is essential for realizing the full potential of this approach.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 5-(Dimethylamino)pentanoic Acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation reactions between dimethylamine and pentanoic acid derivatives. For example, imidazole-containing analogs (e.g., 5-(1H-imidazol-1-yl)pentanoic acid) are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography or recrystallization . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst use) can improve yields. Ethyl ester intermediates are often hydrolyzed under acidic or basic conditions to yield the final carboxylic acid .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions. For example, 5-(1H-imidazol-1-yl)pentanoic acid shows distinct peaks for imidazole protons (δ 7.5–8.5 ppm) and methylene groups (δ 2.0–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N percentages .
Advanced Research Questions
Q. How does the dimethylamino group influence the antioxidant properties of this compound?
- Mechanistic Insight : Substituents like dimethylamino groups enhance radical scavenging by stabilizing transient species through electron donation. For example, 5-(benzylselanyl)pentanoic acid exhibits superior scavenging of Br₂•⁻ and CO₃•⁻ radicals compared to phenyl analogs due to electron-donating substituents . Theoretical calculations (M05-2X/6-311+G(d,p)/SMD level) suggest dimer anion formation (4Se–Se bonds) during oxidation, which may apply to dimethylamino derivatives .
- Experimental Validation : Pulse radiolysis can quantify radical scavenging rates, while TDDFT calculations predict λmax values for transient species .
Q. What are the challenges in analyzing impurities or degradation products of this compound?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or MS detectors to separate and identify impurities (e.g., methyl esters or oxidized byproducts) .
- Stability Studies : Accelerated degradation under heat, light, or humidity identifies labile functional groups. For example, sulfonic acid analogs degrade via hydrolysis of sulfonyl groups .
Q. How do structural modifications of this compound affect its interactions with biological targets?
- Case Study : Branched alkylamino analogs (e.g., 5-(isopropyl(methyl)amino)pentanoic acid) exhibit distinct solubility and binding profiles compared to linear derivatives. Such modifications alter interactions with enzymes or receptors, as seen in studies on amino acid transporters .
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to proteins.
- Molecular Dynamics Simulations : Predicts conformational changes upon binding .
Key Research Gaps and Future Directions
- Synthetic Optimization : Develop greener solvents (e.g., bio-derived polarclean) for eco-friendly synthesis .
- Biological Studies : Investigate pharmacokinetics and toxicity using in vitro models (e.g., cell viability assays).
- Computational Modeling : Expand TDDFT studies to predict dimethylamino group reactivity in redox environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
